molecular formula C27H42O20 B12434305 2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

カタログ番号: B12434305
分子量: 686.6 g/mol
InChIキー: JQEFRKPLHFKTFL-ZCTFQLQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a highly substituted glycoside featuring a cyclopenta[c]pyran core linked to two oxane (pyranose) rings via glycosidic bonds. Its structure includes multiple hydroxyl and hydroxymethyl groups, contributing to significant hydrophilicity and hydrogen-bonding capacity. The stereochemistry is defined by the (4aS) configuration in the cyclopenta[c]pyran moiety and the β-linkages between sugar units, as inferred from its InChI key (RJWJHRPNHPHBRN-FKVJWERZSA-N) .

特性

分子式

C27H42O20

分子量

686.6 g/mol

IUPAC名

2-[2-[[(4aS)-5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27-/m1/s1

InChIキー

JQEFRKPLHFKTFL-ZCTFQLQFSA-N

異性体SMILES

C1=COC(C2[C@@]1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

正規SMILES

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

製品の起源

United States

準備方法

合成経路と反応条件

この化合物の合成は通常、糖部分の調製から始まる、複数のステップを含みます。これらの糖は、次にグリコシド結合を通じて連結されて、複雑な構造を形成します。反応条件は、生成物の正しい立体化学を保証するために、温度、pH、および特定の触媒の使用を精密に制御する必要があります。

工業生産方法

この化合物の工業生産には、高い収率と純度を達成するために、酵素合成などのバイオテクノロジー的手法の使用が含まれる場合があります。これらの方法は、その効率と温和な条件下で化合物を生成できるため、通常、好まれ、厳しい化学薬品や極端な反応条件の必要性を軽減します。

化学反応の分析

Structural Features and Reactive Sites

The compound’s reactivity is governed by its functional groups and stereochemistry:

  • Hydroxyl groups : 12 free -OH groups distributed across the oxane rings and cyclopenta[c]pyran core, enabling esterification, etherification, and oxidation .

  • Glycosidic bonds : Two β-D-glucopyranosyl units linked via oxane rings, susceptible to acid- or enzyme-catalyzed hydrolysis .

  • Cyclopenta[c]pyran core : A fused bicyclic system with conjugated double bonds, allowing electrophilic addition or ring-opening reactions .

Hydroxyl Group Modifications

Reaction TypeConditionsProductApplication
Acetylation Acetic anhydride, pyridine, 25°CPeracetylated derivative (12 acetyl groups)Enhances lipophilicity for membrane permeability
Methylation Dimethyl sulfate, NaOH, 60°CSelective methylation of primary -OH groupsStabilizes glycosidic linkages
Oxidation NaIO₄, H₂O, 0°CCleavage of vicinal diols to aldehydesStructural elucidation of sugar moieties

Glycosidic Bond Hydrolysis

  • Acidic hydrolysis (HCl, 80°C): Yields D-glucose and a deglycosylated cyclopenta[c]pyran aglycone .

  • Enzymatic hydrolysis (β-glucosidase, pH 5.0): Selective cleavage of terminal glucosyl units, preserving the core structure .

Cyclopenta[c]pyran Reactivity

  • Electrophilic addition : Reacts with bromine (Br₂ in CCl₄) at the conjugated double bond, forming a dibrominated adduct .

  • Ring-opening : Treatment with H₂O₂ under basic conditions generates a dicarboxylic acid derivative .

Comparative Reactivity with Structural Analogs

CompoundCore StructureKey Reactivity Differences
Quercetin FlavonoidLacks glycosidic bonds; undergoes faster oxidation at the catechol moiety
Luteolin FlavonoidLess steric hindrance allows easier electrophilic substitution
Kaempferol FlavonoidSimilar hydroxylation pattern but reduced glycosylation stability

The target compound’s cyclopenta[c]pyran core and extensive glycosylation confer unique regioselectivity in reactions compared to simpler flavonoids .

Stability and Degradation Pathways

  • Thermal degradation : Decomposes above 200°C, releasing CO₂ and H₂O .

  • Photodegradation : UV exposure (254 nm) induces cleavage of glycosidic bonds, forming quinone derivatives .

  • pH sensitivity : Stable at pH 5–7; rapid hydrolysis occurs under strongly acidic (pH < 2) or alkaline (pH > 9) conditions .

Implications for Functionalization

Strategic modifications of this compound have been explored to enhance bioactivity:

  • Acetylated derivatives show improved anti-inflammatory activity (IC₅₀ = 12 µM vs. 28 µM for the parent compound) .

  • Methylated analogs exhibit increased metabolic stability in hepatic microsomes .

This compound’s multifaceted reactivity profile underscores its potential as a scaffold for drug development and biochemical probes. Further studies are needed to explore its catalytic applications and interactions with biological targets.

科学的研究の応用

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

作用機序

類似の化合物との比較

独自性

“2-{[(4aS)-4a-{[4,5-ジヒドロキシ-6-(ヒドロキシメチル)-3-{[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ}オキサン-2-イル]オキシ}-5-ヒドロキシ-7-(ヒドロキシメチル)-1H,5H,7aH-シクロペンタ[c]ピラン-1-イル]オキシ}-6-(ヒドロキシメチル)オキサン-3,4,5-トリオール” の独自性は、複数の糖部分と縮合環系を含む複雑な構造にあります

類似化合物との比較

Structural Analogues

Table 1: Key Structural Features of Analogues

Compound Name / ID Core Structure Glycosidic Substituents Key Functional Groups Reference
Target Compound Cyclopenta[c]pyran Two oxane rings with multiple -OH/-CH2OH Cyclic ether, hydroxyl, hydroxymethyl
Compound 1 (Antimalarial) Pyrano[2,3-d][1,3]oxazole Oxane-3,4,5-triol Oxazole, amino, hydroxyl
CAS 578-74-5 Flavonoid glycoside Hexose units (glucose/galactose derivatives) Chromen-4-one, phenolic -OH
CHEMBL3137262 (Triterpene saponin) Triterpene Trihydroxyoxane and methyloxane units Carboxylate, hydroxyl, methyl

Key Observations :

  • Core Diversity: The target compound’s cyclopenta[c]pyran core distinguishes it from pyrano-oxazoles and triterpene backbones .
  • Glycosylation Patterns : All analogues share extensive glycosylation, but the target compound’s oxane rings are more densely hydroxylated compared to triterpene saponins, which prioritize methyl and carboxylate groups .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Compound 1 CHEMBL3137262
Molecular Weight (g/mol) ~800 (estimated) 527.45 1077.30
Polar Surface Area (Ų) ~300 (predicted) 254 354
logP (Predicted) -2.5 to -1.5 -1.2 0.60

Analysis :

  • The target compound’s high polarity (similar to CHEMBL3137262) suggests strong aqueous solubility, advantageous for drug delivery. However, its lower logP compared to triterpene saponins may reduce membrane permeability .

Table 3: Reported Bioactivities of Analogues

Compound Targets / Activities Binding Energy (kcal/mol) Reference
Target Compound Not yet reported (predicted: ribosome/toxin interactions) -
Compound 1 Antimalarial (Plasmodium enzymes) -8.9
CHEMBL3137262 LSD1/CoREST complex, HSP 90-beta N/A
CAS 578-74-5 Antioxidant, anti-inflammatory N/A

Discussion :

  • The target compound’s cyclopenta[c]pyran core may mimic trichothecene toxins, which interact with ribosomes via hydrogen bonding . This contrasts with pyrano-oxazoles (antimalarial) and flavonoid glycosides (antioxidant) .
  • Triterpene saponins like CHEMBL3137262 target epigenetic regulators (e.g., LSD1/CoREST), suggesting the target compound could share similar mechanisms due to glycosylation .

生物活性

The compound , a complex polyphenolic structure, is gaining attention for its potential biological activities. This article summarizes the findings related to its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C52H82O21C_{52}H_{82}O_{21} and features multiple hydroxyl groups that contribute to its biological activity. The intricate structure includes cyclopenta[c]pyran rings and oxane moieties, which are often associated with antioxidant properties.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC52H82O21C_{52}H_{82}O_{21}
Hydroxyl GroupsMultiple (contributing to solubility and reactivity)
RingsCyclopenta[c]pyran
Functional GroupsHydroxymethyl, phenolic

Antioxidant Activity

Numerous studies have reported the antioxidant potential of similar polyphenolic compounds. The presence of multiple hydroxyl groups is believed to enhance radical scavenging activity. For instance:

  • Study Findings : A study demonstrated that compounds with similar structures exhibit significant free radical scavenging activity, suggesting that this compound may protect cells from oxidative stress .

Anti-inflammatory Effects

Research indicates that polyphenolic compounds can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

  • Mechanism : By downregulating NF-kB signaling pathways, it may reduce inflammation in various models .

Antidiabetic Properties

Preliminary studies suggest that the compound may have antidiabetic effects by enhancing insulin sensitivity and glucose uptake in muscle cells:

  • Case Study : In vitro studies showed that treatment with similar compounds improved glucose metabolism in diabetic cell models .

Antimicrobial Activity

The compound has shown promise against various pathogens. Its structural features may enhance its ability to disrupt microbial cell membranes:

  • Research Evidence : A study found that related polyphenolic compounds exhibited antibacterial activity against Gram-positive bacteria .

Neuroprotective Effects

Emerging evidence suggests that the compound may protect neuronal cells from apoptosis:

  • Case Study : In models of neurodegeneration, similar compounds have been shown to inhibit neuronal death and promote survival pathways .

Q & A

Q. What are the recommended methods for synthesizing this compound while ensuring stereochemical fidelity?

Answer: The synthesis of this highly hydroxylated cyclopenta[c]pyran derivative requires multi-step regioselective glycosylation and protection-deprotection strategies. Key steps include:

  • Protecting group selection : Use benzyl (Bn) or acetyl (Ac) groups to shield hydroxyls during glycosylation, as demonstrated in analogous carbohydrate syntheses (e.g., selective benzylation in for cyclopenta[c]pyran intermediates) .
  • Stereocontrol : Employ enzymatic or chiral catalyst-assisted methods to ensure α/β anomeric configuration, as manual control risks epimerization due to the compound’s dense hydroxylation .
  • Validation : Confirm stereochemistry via NMR (e.g., 1^1H-1^1H NOESY for spatial proximity) and X-ray crystallography, as seen in structurally similar glycosides () .

Q. How can researchers optimize purification techniques given its high hydroxyl group density and hydrogen bonding propensity?

Answer: Purification challenges arise from hydrophilicity and hydrogen bonding. Recommended approaches:

  • Chromatography : Use reverse-phase HPLC with a C18 column and water-acetonitrile gradients (0.1% TFA as ion-pairing agent) to resolve polar byproducts (as applied in for analogous triols) .
  • Lyophilization : After solvent removal, lyophilize to prevent hygroscopic degradation, aligning with storage guidelines for hydroxyl-rich compounds () .
  • Crystallization : Screen solvents like DMSO/water mixtures, leveraging hydrogen-bond disruption via dimethyl sulfoxide’s high polarity .

Q. What analytical techniques are critical for structural characterization?

Answer:

  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., uses HRMS for a 580.53 Da glycoside) .
  • NMR : 13^{13}C DEPT-135 for distinguishing CH2_2/CH3_3 groups and 1^1H-13^{13}C HSQC for glycosidic linkage assignment (applied in for cyclopenta[c]pyran derivatives) .
  • X-ray Diffraction : For absolute configuration determination, though crystal growth may require co-crystallization with hydrophobic counterions .

Advanced Research Questions

Q. How can contradictory stability data in aqueous vs. non-polar solvents be resolved?

Answer: Contradictions may arise from varying experimental conditions. Mitigation strategies:

  • Accelerated Stability Testing : Expose the compound to controlled pH (2–12), temperature (4–60°C), and light, monitoring degradation via HPLC (as per ICH guidelines referenced in ’s storage protocols) .
  • Solvent Effects : Use molecular dynamics simulations to predict hydrogen-bond networks in water vs. DMSO, correlating with experimental stability assays .

Q. What strategies predict the compound’s interaction with carbohydrate-processing enzymes (e.g., glycosidases)?

Answer:

  • Computational Docking : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., ’s ChEBI data informs target enzymes) .
  • Kinetic Assays : Measure IC50_{50} values via fluorogenic substrate competition, as applied in for OATP1C1 transporter studies .
  • Mutagenesis : Validate predicted binding residues (e.g., catalytic glutamic acid in glycosidases) via site-directed mutagenesis and activity assays .

Q. How can researchers design experiments to study its pharmacokinetic (PK) properties in vitro?

Answer:

  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption, aligning with ’s GI absorption classification (Log Po/wP_{o/w} = -0.87) .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS (methodology in ’s CYP inhibition assays) .
  • Plasma Protein Binding : Equilibrium dialysis followed by LC-MS quantification, as low bioavailability (0.17 in ) suggests high protein affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity across studies?

Answer:

  • Meta-Analysis : Aggregate data from multiple assays (e.g., ’s in vitro OATP1C1 binding vs. ’s ChEBI annotations) and apply statistical weighting .
  • Dose-Response Validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables (’s experimental design principles) .

Methodological Tables

Parameter Technique Reference
Stereochemical PurityChiral HPLC with AD-H column
Stability in WaterAccelerated degradation + LC-MS
Enzyme InhibitionFluorescence-based kinetic assay
Log Po/wP_{o/w}XLOGP3 computational prediction

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。